molecular formula C8H8O6 B1263657 Phthalate 3,4-cis-dihydrodiol

Phthalate 3,4-cis-dihydrodiol

Cat. No. B1263657
M. Wt: 200.14 g/mol
InChI Key: SBNAJYFFJXNDIG-NJGYIYPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalate 3,4-cis-dihydrodiol is a 3-hydroxy carboxylic acid.

Scientific Research Applications

Microbial Degradation and Bioremediation

Phthalate 3,4-cis-dihydrodiol is a metabolic intermediate in the degradation pathway of certain aromatic compounds. Research has uncovered a gene cluster in Terrabacter sp. strain DBF63 responsible for the conversion of phthalate to protocatechuate, highlighting the microorganism's role in bioremediation. This gene cluster contains several catabolic enzymes including phthalate 3,4-dioxygenase, which are instrumental in the breakdown of phthalate compounds. This finding emphasizes the potential of using specific bacteria in the bioremediation of environments contaminated with phthalate pollutants (Habe et al., 2003).

Biochemical Mechanisms and Reactions

The phthalate dioxygenase system, which includes phthalate dioxygenase and phthalate dioxygenase reductase, plays a key role in the biochemical transformation of phthalate into its cis-dihydrodiol form. This system demonstrates the intricate relationship between enzyme components and the catalytic conversion process. Notably, the product formation in these reactions is tightly coupled to electron delivery, underscoring the complex biochemical interactions underlying the transformation of phthalate compounds (Tarasev & Ballou, 2005).

Interaction with Environmental Pollutants

Research on phthalate 3,4-cis-dihydrodiol also provides insights into the broader environmental impact of phthalates. Phthalates, including the 3,4-cis-dihydrodiol, are recognized as ubiquitous environmental pollutants due to their extensive use in various industries. These compounds pose toxicity concerns, with some being teratogenic, mutagenic, and carcinogenic. Understanding the degradation pathways and biochemical interactions of phthalate 3,4-cis-dihydrodiol is crucial in addressing the environmental and health challenges posed by phthalate pollution (Vamsee-Krishna & Phale, 2008).

properties

Product Name

Phthalate 3,4-cis-dihydrodiol

Molecular Formula

C8H8O6

Molecular Weight

200.14 g/mol

IUPAC Name

(5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1,2-dicarboxylic acid

InChI

InChI=1S/C8H8O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,4,6,9-10H,(H,11,12)(H,13,14)/t4-,6-/m0/s1

InChI Key

SBNAJYFFJXNDIG-NJGYIYPDSA-N

Isomeric SMILES

C1=CC(=C([C@H]([C@H]1O)O)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C(C1O)O)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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